molecular formula C19H14O4 B303307 2-(4-Phenoxyphenoxy)benzoic acid

2-(4-Phenoxyphenoxy)benzoic acid

Cat. No. B303307
M. Wt: 306.3 g/mol
InChI Key: GFPBQFJXNMDZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenoxyphenoxy)benzoic acid, also known as PPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPBA is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenoxy)benzoic acid is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(4-Phenoxyphenoxy)benzoic acid has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. 2-(4-Phenoxyphenoxy)benzoic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-Phenoxyphenoxy)benzoic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. In animal studies, 2-(4-Phenoxyphenoxy)benzoic acid has been shown to reduce inflammation and pain in models of arthritis and to inhibit the growth of tumors in models of cancer. 2-(4-Phenoxyphenoxy)benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Phenoxyphenoxy)benzoic acid is its ease of synthesis and availability. 2-(4-Phenoxyphenoxy)benzoic acid can be synthesized in a few steps from commercially available starting materials. Another advantage of 2-(4-Phenoxyphenoxy)benzoic acid is its low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of 2-(4-Phenoxyphenoxy)benzoic acid is its poor solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2-(4-Phenoxyphenoxy)benzoic acid. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and anticancer agent. Another direction is to explore its potential as a building block for the synthesis of novel materials and polymers. Additionally, 2-(4-Phenoxyphenoxy)benzoic acid could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.

Synthesis Methods

2-(4-Phenoxyphenoxy)benzoic acid can be synthesized by reacting 4-bromophenol with 4-phenoxyphenol in the presence of a base such as potassium carbonate and a catalyst such as copper(I) iodide. The resulting intermediate is then reacted with benzoic acid to form 2-(4-Phenoxyphenoxy)benzoic acid. The synthesis of 2-(4-Phenoxyphenoxy)benzoic acid is a multistep process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

2-(4-Phenoxyphenoxy)benzoic acid has been studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, 2-(4-Phenoxyphenoxy)benzoic acid has been used as a building block for the synthesis of liquid crystals and polymers. In organic synthesis, 2-(4-Phenoxyphenoxy)benzoic acid has been used as a reagent for the preparation of various compounds such as esters and amides. In medicinal chemistry, 2-(4-Phenoxyphenoxy)benzoic acid has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.

properties

Product Name

2-(4-Phenoxyphenoxy)benzoic acid

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

2-(4-phenoxyphenoxy)benzoic acid

InChI

InChI=1S/C19H14O4/c20-19(21)17-8-4-5-9-18(17)23-16-12-10-15(11-13-16)22-14-6-2-1-3-7-14/h1-13H,(H,20,21)

InChI Key

GFPBQFJXNMDZEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O

Origin of Product

United States

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